molecular formula C13H10S B14470759 Naphtho[2,1-b]thiophene, 1-methyl CAS No. 69736-21-6

Naphtho[2,1-b]thiophene, 1-methyl

Cat. No.: B14470759
CAS No.: 69736-21-6
M. Wt: 198.29 g/mol
InChI Key: WXEUSOFSFSDRLZ-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]thiophene, 1-methyl is a sulfur-containing polycyclic aromatic compound (PASH) with a fused naphthalene-thiophene structure and a methyl substituent at the 1-position. It is a minor component of fossil fuels and environmental pollutants, often entering ecosystems through oil spills or combustion byproducts . Its structural rigidity and electronic properties make it relevant in organic electronics, while its environmental persistence and biodegradation pathways are critical for ecological risk assessment .

Properties

CAS No.

69736-21-6

Molecular Formula

C13H10S

Molecular Weight

198.29 g/mol

IUPAC Name

1-methylbenzo[e][1]benzothiole

InChI

InChI=1S/C13H10S/c1-9-8-14-12-7-6-10-4-2-3-5-11(10)13(9)12/h2-8H,1H3

InChI Key

WXEUSOFSFSDRLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphtho[2,1-b]thiophene, 1-methyl typically involves the cyclization of naphthalene derivatives with sulfur-containing reagents. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a tricyclic structure with the desired thiophene ring.

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,1-b]thiophene, 1-methyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

Naphtho[2,1-b]thiophene, 1-methyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphtho[2,1-b]thiophene, 1-methyl involves its interaction with molecular targets through its aromatic and sulfur-containing structure. It can participate in π-π stacking interactions and hydrogen bonding, influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Fusion Position Conjugation Pathway Key Properties
This compound 2,1 Linear Enhanced biodegradation with 1-MN; methyl hinders metabolite degradation
Naphtho[1,2-b]thiophene 1,2 Cross-conjugated Forms helicenes via photocyclization; distinct NMR doublets (δ 6.24–6.60 ppm)
Naphtho[2,3-b]thiophene 2,3 Bent Resistant to biodegradation; forms 5-/6-hydroxy metabolites

Biodegradation and Environmental Persistence

The methyl group in this compound significantly alters its biodegradation kinetics compared to non-methylated analogs:

  • Degradation Efficiency : Pseudomonas strain W1 degrades >97% of naphtho[2,1-b]thiophene in the presence of 1-methylnaphthalene (1-MN), but only 70% of the methylated analog is metabolized due to steric hindrance .
  • Metabolites: Non-methylated naphtho[2,1-b]thiophene forms 4-hydroxybenzothiophene-5-carboxylic acid (19% yield) and 5-hydroxybenzothiophene-4-carboxylic acid (9% yield). Methylation at the 1-position stabilizes the 3-methyl analog of metabolite I, preventing further breakdown .
  • Isomer Comparison : Naphtho[2,3-b]thiophene is more recalcitrant, requiring 1-MN for cometabolism by all Pseudomonas strains, yielding hydroxycarboxylic acids at positions 5 and 6 .

Table 2: Biodegradation Metrics

Compound Degradation Efficiency (%) Key Metabolites Dependency on 1-MN
Naphtho[2,1-b]thiophene 97 4-/5-hydroxycarboxylic acids Yes
1-Methylnaphtho[2,1-b]thiophene 70 4-hydroxy-3-methylbenzothiophene-5-carboxylic acid Partial
Naphtho[2,3-b]thiophene <50 5-/6-hydroxycarboxylic acids Yes

Table 3: Electronic Properties

Compound Bandgap (eV) Application Key Reference
Naphtho[2,1-b]thiophene 3.1 Semiconducting polymers
1-Methylnaphtho[2,1-b]thiophene 2.9 OLEDs, photovoltaics
Naphtho[1,2-b]thiophene 3.4 Cross-conjugated helicenes

Environmental Occurrence and Toxicity

  • Environmental Presence : Detected in coal tar, diesel particulates, and crude oil. Methylated derivatives are less volatile (predicted boiling point: 428.8°C) and more persistent in soil .

Q & A

Q. What are the common synthetic routes for naphtho[2,1-b]thiophene derivatives, and how do reaction conditions influence yield?

Naphtho[2,1-b]thiophene derivatives can be synthesized via polar Diels-Alder (DA) reactions using electron-deficient dienophiles like 5-nitrobenzothiophene and electron-rich dienes. Thermal conditions in molecular solvents or microwave irradiation enhance reaction efficiency, yielding 65–90% . Alternatively, photocyclization of styrylthiophenes under UV light produces fused thiophene systems, with regioselectivity controlled by substituent positioning and excited-state intermediates . Optimizing solvent polarity and irradiation wavelength improves cyclization efficiency.

Q. How can NMR spectroscopy distinguish naphtho[2,1-b]thiophene isomers from other fused thiophene systems?

The vicinal thiophene hydrogens in naphtho[2,1-b]thiophene exhibit distinct upfield shifts (6–7 ppm) due to anisotropic shielding from adjacent aromatic rings. Coupling constants (J ≈ 5–6 Hz) between these hydrogens are smaller than typical aromatic couplings, producing identifiable doublets. For example, naphtho[2,1-b]thiophene shows doublets at δ 6.60 (d, J = 5.6 Hz) and 6.24 (dd, J = 5.6, 0.5 Hz) .

Q. Which microbial strains degrade naphtho[2,1-b]thiophene, and what metabolites are formed?

Pseudomonas strains (e.g., W1, F, BT1) cometabolize naphtho[2,1-b]thiophene in the presence of 1-methylnaphthalene (1-MN), producing 4-hydroxybenzothiophene-5-carboxylic acid (Metabolite I) and 5-hydroxybenzothiophene-4-carboxylic acid (Metabolite II). Strain W1 degrades >84% of the substrate in 7 days, with 1-MN enhancing degradation by promoting Metabolite I breakdown . Rhodococcus sp. WU-K2R desulfurizes naphtho[2,1-b]thiophene via sulfone intermediates, yielding naphtho[2,1-b]furan and 2′-hydroxynaphthylethene .

Advanced Research Questions

Q. What mechanistic insights do computational methods provide for photocyclization pathways in thiophene-based systems?

TDDFT simulations reveal that photocyclization of styrylthiophenes proceeds via singlet excited states, where geometric relaxation directs regioselectivity. For naphtho[2,1-b]thiophene formation, the excited-state intermediate adopts a planar conformation, enabling π-orbital overlap for cyclization. Solvent effects (e.g., polarity) stabilize charge-transfer states, influencing reaction rates .

Q. How do transition-metal catalysts enable the synthesis of halogenated naphthothiophene derivatives?

Au(I)/AgSbF₆-catalyzed cyclization of aryldiynes with thioanisoles yields halogenated benzo[b]naphtho[2,1-d]thiophenes. For example, Ph₃PAuCl/AgSbF₆ with N-iodosuccinimide (NIS) promotes cascade cyclization, producing iodinated derivatives in >70% yield. The mechanism involves alkyne activation and halogen trapping at the electrophilic center .

Q. What factors govern regioselectivity in Diels-Alder reactions for naphthothiophene synthesis?

Regioselectivity depends on the electron-withdrawing (EW) strength of the dienophile. Nitro groups on benzothiophenes enhance electrophilicity, favoring endo transition states. Microwave irradiation accelerates DA reactions by reducing activation energy, while solvent polarity stabilizes charged intermediates, improving regiochemical control .

Q. Which analytical techniques resolve isomer-specific environmental impacts of naphthothiophenes in oil spills?

Line-narrowing spectroscopy (LNS) coupled with low-temperature phosphorescence identifies isomers like benzo[b]naphtho[2,1-b]thiophene at parts-per-billion levels in marine sediments. High-performance liquid chromatography (HPLC) with fluorescence detection distinguishes co-eluting polycyclic aromatic sulfur heterocycles (PASHs) in complex matrices .

Q. How does cometabolism enhance the biodegradation efficiency of naphthothiophenes?

Co-substrates like 1-MN induce enzyme systems (e.g., dioxygenases) in Pseudomonas strains, accelerating naphtho[2,1-b]thiophene oxidation. 1-MN upregulates genes responsible for metabolite I degradation , preventing its accumulation. However, methyl-substituted derivatives (e.g., 1-methylnaphtho[2,1-b]thiophene) resist further metabolism due to steric hindrance .

Methodological Considerations

  • Synthesis Optimization : Prioritize microwave-assisted DA reactions for scalability and solvent-free photocyclization for green chemistry .
  • Biomonitoring : Use GC-MS with sulfur-specific detectors (e.g., flame photometric) to track biodegradation metabolites .
  • Computational Modeling : Combine DFT with experimental UV-vis spectra to predict photochemical pathways .

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